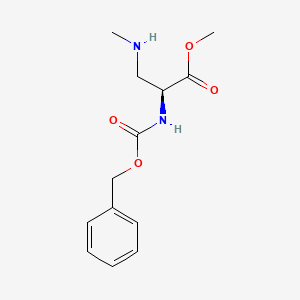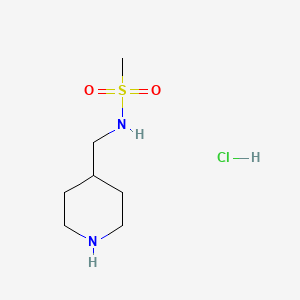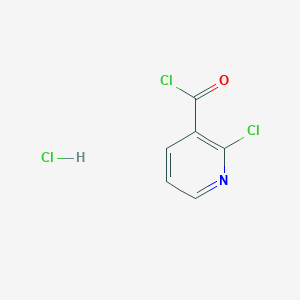
trans-3'-Hydroxycotinina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3'-Hydroxy Cotinine-d3 is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-3'-Hydroxy Cotinine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3'-Hydroxy Cotinine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomarcador para la Exposición al Humo de Tabaco
La trans-3’-hidroxicotinina (3HC) y la cotinina son biomarcadores para la exposición al humo de tabaco (TSE) {svg_1}. La proporción de 3HC a cotinina, denominada razón de metabolitos de nicotina, se correlaciona con la eliminación de nicotina del cuerpo {svg_2}.
Marcador de la Actividad de CYP2A6
La razón 3HC/COT es un marcador de la actividad de CYP2A6, una enzima que metaboliza la nicotina {svg_3}. Esta medida del metabolismo de la nicotina se ha utilizado para estudiar la exposición al tabaco y al humo de segunda mano {svg_4}.
Estrategias para Dejar de Fumar
La razón de metabolitos de nicotina, que incluye 3HC, se ha utilizado para desarrollar estrategias de intervención farmacológica para dejar de fumar {svg_5}.
Determinación en Fluidos Biológicos
Las técnicas de rutina que se aplican actualmente para la determinación de la nicotina y sus principales metabolitos, cotinina y trans-3'-hidroxicotinina, en fluidos biológicos, incluyen técnicas espectrofotométricas, inmunoensayos y cromatográficas {svg_6}.
Cromatografía Líquida de Alta Eficiencia
Un estudio desarrolló y comparó dos nuevos métodos cromatográficos, cromatografía líquida de alta eficiencia acoplada a espectrometría de masas de triple cuadrupolo (HPLC-QQQ-MS/MS), y RP-HPLC enriquecido con aditivos caotrópicos, que permitirían la confirmación fiable de la exposición al humo de tabaco en estudios toxicológicos y epidemiológicos {svg_7}.
Patrones Sociodemográficos y de Exposición al Humo de Tabaco
Un estudio evaluó las asociaciones de estos biomarcadores de TSE con las características sociodemográficas y los patrones de TSE en niños que vivían con ≥1 fumador {svg_8}.
Mecanismo De Acción
Target of Action
trans-3’-Hydroxy Cotinine-d3 is a product of the metabolism of the primary nicotine metabolite, cotinine . It primarily targets the CYP2A6 enzyme , which is involved in the metabolic breakdown of nicotine .
Mode of Action
The interaction of trans-3’-Hydroxy Cotinine-d3 with its target, the CYP2A6 enzyme, results in the metabolic breakdown of nicotine. This process transforms nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 .
Biochemical Pathways
The biochemical pathway affected by trans-3’-Hydroxy Cotinine-d3 is the nicotine metabolic pathway . The CYP2A6 enzyme metabolizes nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 . This process affects the overall clearance of nicotine from the body.
Pharmacokinetics
The pharmacokinetics of trans-3’-Hydroxy Cotinine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of cotinine, which has a longer metabolic half-life compared to trans-3’-Hydroxy Cotinine-d3 (16 hours vs. 5 hours) . The ratio of trans-3’-Hydroxy Cotinine-d3 to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .
Result of Action
The molecular and cellular effects of trans-3’-Hydroxy Cotinine-d3’s action are primarily related to its role in the metabolism of nicotine. By being a product of nicotine metabolism, it serves as a biomarker for nicotine exposure and CYP2A6 enzymatic activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure .
Action Environment
The action, efficacy, and stability of trans-3’-Hydroxy Cotinine-d3 can be influenced by various environmental factors. For instance, exposure to environmental tobacco smoke can increase the levels of trans-3’-Hydroxy Cotinine-d3, as it is a metabolite of nicotine . Additionally, factors such as the individual’s metabolic rate, the presence of other substances, and genetic variations in the CYP2A6 enzyme can also influence the action of trans-3’-Hydroxy Cotinine-d3 .
Direcciones Futuras
Future research could focus on the racial and age-related differences in TSE, most likely due to slower nicotine metabolism in non-Hispanic Black children and in younger children . Additionally, the development and validation of a quantitation method based on LC-ESI-MS/MS for reliable determination of blood plasma levels of nicotine and its main metabolites cotinine and trans-3’-hydroxycotinine could be a focus .
Análisis Bioquímico
Biochemical Properties
trans-3’-Hydroxy Cotinine-d3 interacts with various enzymes and proteins in the body. It is a major metabolite of nicotine and is involved in the CYP2A6 metabolic pathway . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of trans-3’-Hydroxy Cotinine-d3 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, trans-3’-Hydroxy Cotinine-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3’-Hydroxy Cotinine-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of trans-3’-Hydroxy Cotinine-d3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
trans-3’-Hydroxy Cotinine-d3 is involved in the CYP2A6 metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of trans-3’-Hydroxy Cotinine-d3 within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of trans-3’-Hydroxy Cotinine-d3 and its effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-3'-Hydroxy Cotinine-d3 involves the conversion of Nicotine-d3 to trans-3'-Hydroxy Cotinine-d3 through a series of chemical reactions.", "Starting Materials": [ "Nicotine-d3", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Potassium permanganate (KMnO4)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Methanol (CH3OH)", "Acetone (CH3COCH3)", "Ethyl acetate (CH3COOCH2CH3)", "Water (H2O)" ], "Reaction": [ "Nicotine-d3 is treated with NaOH to form cotinine-d3.", "Cotinine-d3 is oxidized with KMnO4 to form 3'-hydroxycotinine-d3.", "3'-hydroxycotinine-d3 is treated with NaHSO3 to form trans-3'-hydroxycotinine-d3.", "Trans-3'-hydroxycotinine-d3 is extracted with ethyl acetate.", "The ethyl acetate layer is washed with water and dried over Na2CO3.", "The ethyl acetate is evaporated to yield trans-3'-hydroxycotinine-d3 as a solid.", "Trans-3'-hydroxycotinine-d3 is dissolved in methanol and treated with HCl to form trans-3'-hydroxycotinine-d3 hydrochloride salt.", "Trans-3'-hydroxycotinine-d3 hydrochloride salt is dried to yield trans-3'-hydroxycotinine-d3-d3." ] } | |
Número CAS |
159956-78-2 |
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
(3S,5R)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m1/s1/i1D3 |
Clave InChI |
XOKCJXZZNAUIQN-CSUNFMACSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=CN=CC=C2 |
SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
SMILES canónico |
CN1C(CC(C1=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)




![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)

